Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a derivative of the amino acid 2-amino-3-hydroxy-3-methylbutanoic acid, commonly used in peptide synthesis and as a building block in the development of bioactive compounds. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for protecting the amino group during synthesis. Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.39 g/mol .
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is classified as an amino acid derivative. It falls under the category of protected amino acids used extensively in solid-phase peptide synthesis due to its stability and ease of manipulation.
The synthesis of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves several steps, starting from simpler precursors. One common method includes the following key steps:
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid features a central carbon backbone typical of amino acids, with additional hydroxyl and methyl groups that influence its reactivity and solubility. The Fmoc group provides steric bulk that aids in selective reactions during peptide synthesis.
The compound's structural data includes:
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid participates in various chemical reactions typical of amino acids:
The efficiency of these reactions depends on the choice of solvents, temperature, and concentration of reactants. Techniques such as solid-phase synthesis often utilize these properties to streamline peptide production.
The mechanism by which Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid acts in biological systems primarily revolves around its incorporation into peptides and proteins. Once incorporated into peptides, it can influence protein folding and stability due to its unique side chain characteristics.
Research indicates that modifications at the amino acid level can significantly impact the biological activity of peptides, making Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid a valuable tool in drug design and development.
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is typically a white to off-white solid that is soluble in common organic solvents such as methanol and dichloromethane but may have limited solubility in water due to its hydrophobic Fmoc group .
Key chemical properties include:
Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is widely used in:
The integration of unnatural amino acids (UAAs) has revolutionized peptide-based therapeutics by enabling precise control over bioactivity, stability, and conformational properties. Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid—alternatively termed (R)-N-Fmoc-β-hydroxyvaline or Fmoc-β,β-dimethylserine—exemplifies this class of engineered building blocks. Its distinctive structural features include a tertiary β-hydroxy group and geminal dimethyl groups at the β-carbon, creating significant steric and electronic influences on peptide architecture. Unlike natural β-hydroxy amino acids (e.g., serine, threonine), this UAA’s quaternary center confers exceptional resistance to enzymatic degradation while its hydroxy group offers a site for chemical diversification through glycosylation, phosphorylation, or bioconjugation [5] [7]. These properties have accelerated its adoption in synthesizing protease-resistant peptide drugs, protein epitope mimetics, and molecular probes where backbone rigidity and metabolic stability are paramount [7].
The emergence of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid reflects decades of innovation in asymmetric synthesis and orthogonal protection schemes. Early routes to β-hydroxy-α-amino acids relied on chiral auxiliaries or enzymatic resolutions, often suffering from low yields or poor stereoselectivity. The commercial availability of this specific Fmoc-derivative (CAS# 884880-39-1) became prominent in the early 2000s, coinciding with advances in transition-metal-catalyzed asymmetric hydrogenation of β-keto esters and Evans aldol methodologies [5] [9]. Key milestones include:
The (R)-configuration at C2 is non-negotiable for preserving intended bioactivity in chiral peptide environments. In studies of antimicrobial peptides like nisin derivatives, inversion to the (S)-epimer (CAS# 1217603-41-2) resulted in >50% loss of activity against Listeria monocytogenes due to disrupted target binding [3] [7]. This stereosensitivity arises because the β-hydroxy group’s orientation governs intramolecular H-bonding networks and side-chain presentation in folded structures. For instance, in α-helical peptides, the (R)-configured hydroxy group stabilizes i→i+3 hydrogen bonds, whereas the (S)-isomer may introduce torsional strain. Consequently, suppliers rigorously specify optical purity (e.g., 97% ee) via chiral HPLC, as even minor enantiomeric impurities can compromise crystallographic studies or pharmacological profiles [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7